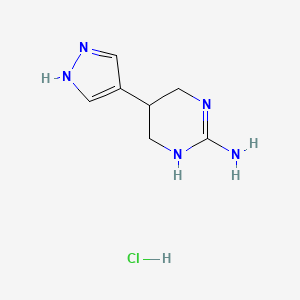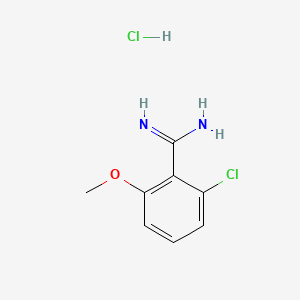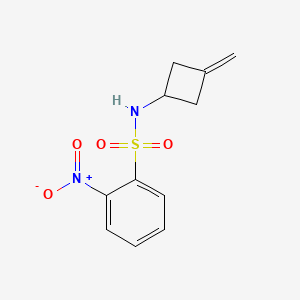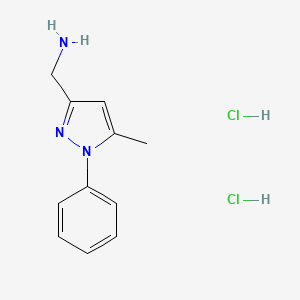
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a heterocyclic compound that features both pyrazole and tetrahydropyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable aldehyde and an amine under acidic conditions to form the tetrahydropyrimidine ring . The reaction is usually carried out in ethanol or another polar solvent, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of the target compound, known for its versatility in forming various heterocyclic structures.
1,4,5,6-Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.
Uniqueness
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the pyrazole and tetrahydropyrimidine moieties. This dual functionality enhances its potential in various applications, making it a valuable compound in medicinal chemistry and related fields .
Propiedades
Fórmula molecular |
C7H12ClN5 |
|---|---|
Peso molecular |
201.66 g/mol |
Nombre IUPAC |
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;/h3-5H,1-2H2,(H,11,12)(H3,8,9,10);1H |
Clave InChI |
QNBNXVLIAXJEOG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN=C(N1)N)C2=CNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)

![4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine](/img/structure/B13476905.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)



![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)

